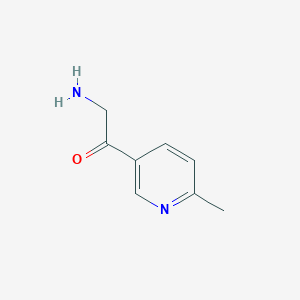

2-AMINO-1-(6-METHYLPYRIDIN-3-YL)ETHAN-1-ONE

Vue d'ensemble

Description

2-Amino-1-(6-methylpyridin-3-yl)ethan-1-one is a chemical compound with the molecular formula C8H10N2O It is known for its unique structure, which includes a pyridine ring substituted with a methyl group and an amino group attached to an ethanone backbone

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-1-(6-methylpyridin-3-yl)ethan-1-one typically involves the reaction of 6-methylpyridin-3-yl carboxylic acid with appropriate reagents to introduce the amino and ethanone functionalities. One common method involves the preparation of lithium salts from 4-methylsulfonylphenylacetic acid, followed by reaction with 6-methylpyridin-3-yl carboxylic acid methyl ester .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Analyse Des Réactions Chimiques

Condensation Reactions

The amino and ketone groups facilitate condensation with carbonyl-containing compounds. For example:

| Reaction Type | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Cyclocondensation | Heated with piperidine-2,4-dione in water at 90°C for 2 h | 3-(Pyridin-3-yl)-6,7-dihydro-1H-pyrrolo[3,2-c]pyridin-4(5H)-one | 85% |

This reaction involves nucleophilic attack by the amino group on the carbonyl carbon of piperidine-2,4-dione, followed by cyclization to form a fused pyrrolopyridine system.

Nucleophilic Substitution

The amino group participates in nucleophilic substitution reactions, particularly with alkyl halides or sulfonates.

This cross-coupling reaction exploits the pyridine ring’s directing effects, with the methyl group influencing regioselectivity.

Reduction of the Ketone Group

While direct data is limited, analogous amino ketones undergo ketone reduction to form secondary alcohols. For example:

-

Hypothetical Pathway : Hydrogenation with NaBH₄ or catalytic hydrogenation could yield 2-amino-1-(6-methylpyridin-3-yl)ethanol.

Oxidation of the Amino Group

Oxidative conversion of the primary amine to a nitro group is plausible under strong oxidizing conditions (e.g., KMnO₄/H₂SO₄), though stability of the pyridine ring must be considered.

Coordination Chemistry

The amino and pyridinyl nitrogen atoms act as ligands in metal complexes:

Acid-Base Reactivity

The compound exhibits pH-dependent behavior:

-

Protonation : The pyridine nitrogen (pKa ~5–6) and amino group (pKa ~9–10) protonate in acidic media, altering solubility and reactivity.

-

Deprotonation : Under basic conditions, the amino group may act as a stronger nucleophile.

Heterocycle Formation

The amino ketone moiety serves as a precursor for heterocyclic systems:

-

Imine Formation : Reacts with aldehydes to form Schiff bases, which can cyclize into pyrazines or pyridines.

-

Enamine Synthesis : Condensation with β-ketoesters yields pyrrole derivatives.

Key Stability Considerations

-

Thermal Stability : Decomposes above 200°C, requiring controlled temperatures during synthesis .

-

Hydrolytic Sensitivity : The ketone group is susceptible to nucleophilic attack in strongly acidic/basic aqueous media.

Comparative Reactivity Table

| Functional Group | Reactivity | Example Transformation |

|---|---|---|

| Amino (-NH₂) | High (nucleophilic) | Condensation, Schiff base formation |

| Ketone (C=O) | Moderate | Reduction, nucleophilic addition |

| Pyridine Ring | Low (aromatic stabilization) | Electrophilic substitution at C-4 position |

Applications De Recherche Scientifique

Medicinal Chemistry

Antimicrobial Activity

Research indicates that derivatives of 2-amino-1-(6-methylpyridin-3-yl)ethan-1-one exhibit antimicrobial properties. Studies have shown that modifications to this compound can enhance its efficacy against various bacterial strains. For instance, compounds incorporating this structure have been tested for their ability to inhibit the growth of resistant bacterial strains, making them potential candidates for new antibiotic development .

Neurological Applications

The compound has also been investigated for its neuroprotective effects. Preliminary studies suggest that it may have a role in modulating neurotransmitter systems, particularly in the context of neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease. The methylpyridine moiety is thought to contribute to its ability to cross the blood-brain barrier, facilitating its action on central nervous system targets .

Organic Synthesis

Building Block in Synthesis

this compound serves as an important building block in organic synthesis. Its functional groups allow for various chemical transformations, including acylation and alkylation reactions. This versatility makes it a valuable intermediate in the synthesis of more complex organic molecules used in pharmaceuticals and agrochemicals .

Synthesis of Heterocycles

The compound can be utilized in the synthesis of heterocyclic compounds, which are crucial in developing pharmaceuticals. The presence of both amino and carbonyl functionalities enables the formation of diverse heterocyclic structures through cyclization reactions, expanding the library of potential drug candidates .

Biochemical Probes

Fluorescent Probes

Recent advancements have highlighted the use of this compound as a fluorescent probe for biological imaging. Its unique structural properties allow it to bind selectively to certain biomolecules, making it useful for tracking biological processes in live cells . This application is particularly relevant in cancer research where monitoring cellular interactions is crucial.

Enzyme Inhibition Studies

The compound has been evaluated for its potential as an enzyme inhibitor. Studies have shown that it can inhibit specific enzymes involved in metabolic pathways, which could lead to therapeutic applications in metabolic disorders or cancer treatment. The mechanism of action is currently under investigation, with promising results suggesting that further development could yield effective inhibitors .

Case Studies

Mécanisme D'action

The mechanism of action of 2-amino-1-(6-methylpyridin-3-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the pyridine ring can participate in π-π interactions. These interactions can influence the compound’s biological activity and its potential therapeutic effects.

Comparaison Avec Des Composés Similaires

Similar Compounds

2-(4-Mesylphenyl)-1-(6-methylpyridin-3-yl)ethan-1-one: This compound is structurally similar and is used as an intermediate in the synthesis of etoricoxib.

1-(6-Methyl-3-pyridinyl)-2-[4-(methylsulfonyl)phenyl]ethanone: Another related compound with similar chemical properties.

Uniqueness

2-Amino-1-(6-methylpyridin-3-yl)ethan-1-one is unique due to its specific substitution pattern on the pyridine ring and the presence of both amino and ethanone functionalities. This combination of features makes it a valuable compound for various research and industrial applications.

Activité Biologique

2-Amino-1-(6-methylpyridin-3-yl)ethan-1-one, a compound with the molecular formula CHNO, is notable for its unique structural features, including a pyridine ring substituted with a methyl group and an amino group attached to an ethanone backbone. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

| Property | Value |

|---|---|

| Molecular Formula | CHNO |

| Molecular Weight | 150.18 g/mol |

| CAS Number | 90006-86-3 |

| IUPAC Name | 2-amino-1-(6-methylpyridin-3-yl)ethanone |

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. The compound's mechanism of action is believed to involve inhibition of protein synthesis and interference with nucleic acid production, which are critical pathways for bacterial growth and survival.

Minimum Inhibitory Concentration (MIC)

The antimicrobial efficacy of this compound can be summarized as follows:

| Bacterial Strain | MIC (μM) |

|---|---|

| Staphylococcus aureus | 15.625 - 62.5 |

| Enterococcus faecalis | 62.5 - 125 |

| Escherichia coli | 4.69 - 22.9 |

| Pseudomonas aeruginosa | 13.40 - 137.43 |

These findings suggest that the compound may be particularly effective against Gram-positive bacteria, with moderate activity noted against some Gram-negative strains .

The biological activity of this compound is influenced by its structural features:

- Amino Group : Facilitates hydrogen bonding with biological targets.

- Pyridine Ring : Engages in π-π interactions, enhancing binding affinity to proteins and nucleic acids.

This dual interaction mechanism may contribute to the compound's effectiveness against microbial pathogens .

Study on Antimicrobial Efficacy

In a recent study published in MDPI, researchers explored the antimicrobial properties of various Schiff base derivatives, including those related to this compound. The study found that these compounds exhibited potent antibacterial activity, particularly against resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus). The results indicated that the compound's structural modifications could enhance its bioactivity .

Structure-Activity Relationship (SAR)

Another investigation focused on the structure-activity relationship of similar compounds revealed that modifications in the pyridine moiety significantly impacted antimicrobial potency. The presence of specific substituents was crucial for achieving desired bioactivity levels, highlighting the importance of chemical structure in drug design .

Propriétés

IUPAC Name |

2-amino-1-(6-methylpyridin-3-yl)ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O/c1-6-2-3-7(5-10-6)8(11)4-9/h2-3,5H,4,9H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNMRIGWWPDXGPT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(C=C1)C(=O)CN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.